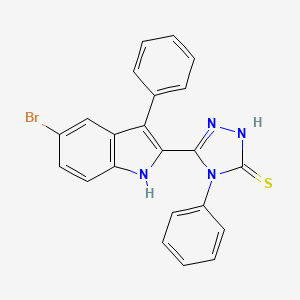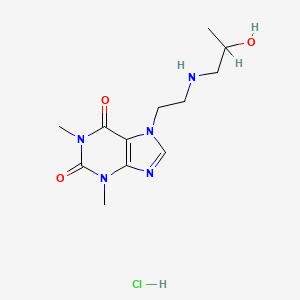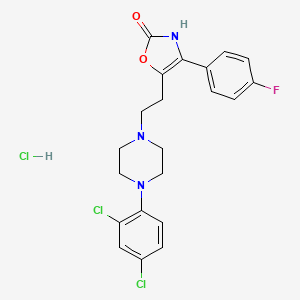
2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride is a synthetic compound that belongs to the class of oxazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 2,4-dichlorophenyl and 4-fluorophenyl groups can be introduced through nucleophilic substitution reactions.
Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the oxazolone ring or the aromatic substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield dechlorinated or defluorinated derivatives.
Scientific Research Applications
2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-chlorophenyl)-
- 2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-
Uniqueness
The presence of the 4-fluorophenyl group in 2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride distinguishes it from other similar compounds. This fluorine substitution can significantly affect the compound’s biological activity and chemical properties.
Properties
CAS No. |
120944-19-6 |
|---|---|
Molecular Formula |
C21H21Cl3FN3O2 |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
5-[2-[4-(2,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H20Cl2FN3O2.ClH/c22-15-3-6-18(17(23)13-15)27-11-9-26(10-12-27)8-7-19-20(25-21(28)29-19)14-1-4-16(24)5-2-14;/h1-6,13H,7-12H2,(H,25,28);1H |
InChI Key |
LUTLHOUXMBQXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


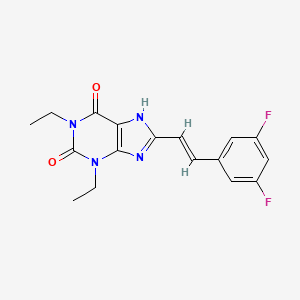
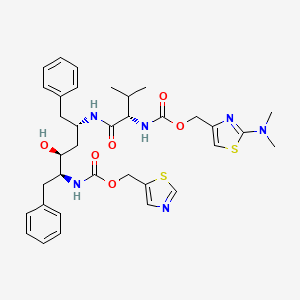



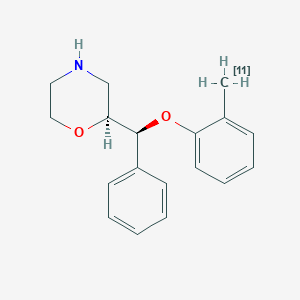
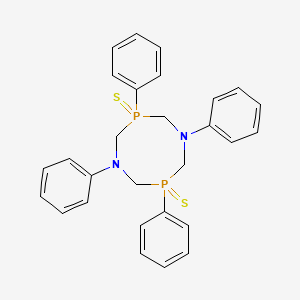
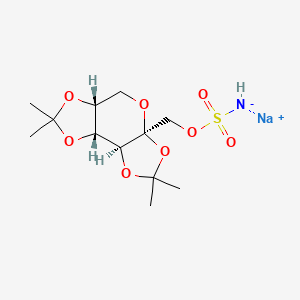
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)

![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
